molecular formula C8H8NO2- B8372955 N-benzylcarbamate

N-benzylcarbamate

Cat. No.: B8372955
M. Wt: 150.15 g/mol
InChI Key: RRIWSQXXBIFKQM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzylcarbamate is a useful research compound. Its molecular formula is C8H8NO2- and its molecular weight is 150.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

N-benzylcarbamate as a Synthetic Intermediate

This compound serves as a valuable synthon in organic synthesis, particularly in the preparation of amides and hydroxamic acids. Its utility stems from its stability and ability to undergo various transformations.

  • Transcarbamation and Amidation : A recent study demonstrated an efficient method for transcarbamation using this compound in primary alcohols, yielding amides with moderate to good yields (75-81%) under mild conditions using potassium carbonate . This method highlights the compound's role in facilitating the formation of peptide bond surrogates, which is crucial in drug discovery.
Reaction TypeConditionsYield (%)
TranscarbamationK2CO3, Primary Alcohols75-81
AmidationK2CO3, Isopropyl Alcohol71-81

Inhibition of Cholinesterase Enzymes

This compound derivatives have been investigated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's.

  • In vitro Studies : A series of benzene-based carbamates were synthesized and evaluated for their inhibitory activity against AChE and BChE. Some derivatives exhibited significantly higher inhibitory potency compared to traditional inhibitors, demonstrating potential for therapeutic applications . For instance, one compound showed an IC50 value of 5.51 µM against BChE, indicating a promising lead for further development.
Compound IDIC50 (µM)Enzyme Target
235.51BChE
3232.01AChE

Mechanistic Studies

Reaction Mechanisms Involving this compound

The mechanistic pathways involving this compound have been explored through various studies. For example, its condensation with glyoxal has been investigated to form new derivatives with potential biological activity . This reaction highlights the compound's ability to participate in complex synthetic pathways leading to novel molecular architectures.

Case Studies

Case Study: Synthesis of Hydroxamic Acids

In a study focused on the synthesis of hydroxamic acids from this compound, researchers demonstrated that this compound could be transformed into functionalized derivatives with potential anticancer properties. The synthesis involved alkylation reactions that produced various hydroxamic acid derivatives, which were subsequently evaluated for their biological activity against cancer cell lines .

Properties

Molecular Formula

C8H8NO2-

Molecular Weight

150.15 g/mol

IUPAC Name

N-benzylcarbamate

InChI

InChI=1S/C8H9NO2/c10-8(11)9-6-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11)/p-1

InChI Key

RRIWSQXXBIFKQM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)[O-]

Origin of Product

United States

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